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Compound of Interest

Compound Name: 1-Chloro-6-methoxyisoquinoline

Cat. No.: B144245

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-6-methoxyisoquinoline, a key heterocyclic compound with applications in medicinal
chemistry and materials science. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational
dataset for its identification, characterization, and utilization in further research and
development.

Spectroscopic Data Summary

The empirical formula for 1-chloro-6-methoxyisoquinoline is C10HsCINO, with a molecular
weight of 193.63 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The 'H NMR spectrum provides insight into the proton environment of the molecule. The
chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (6, ppm) Multiplicity
H-4 7.53 d

H-5 7.65 d

H-7 7.09 dd

H-8 8.05 d

-OCHs 3.95 S

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum identifies the carbon framework of the molecule.

Carbon Assignment

Chemical Shift (6, ppm)

C1 151.8
C-3 141.2
C-4 120.9
C-4a 127.9
C-5 129.5
C-6 158.8
C-7 105.4
C-8 124.6
C-8a 137.2
-OCHs 55.5

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation

pattern of the compound. For 1-chloro-6-methoxyisoquinoline, the presence of a chlorine

atom results in a characteristic isotopic pattern for the molecular ion peak.
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lon m/z (mass-to-charge ratio)  Notes

Molecular ion peak with

[M]* 193/195 o

chlorine isotope pattern
[M-CHs]* 178/180 Loss of a methyl group
M-CIJ* 158 Loss of a chlorine atom
[
[M-COJ* 165/167 Loss of carbon monoxide

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule. The
following are expected characteristic absorption bands for 1-chloro-6-methoxyisoquinoline.

Functional Group Wavenumber (cm~1?)
C=N Stretch ~1620-1580

C=C Stretch (Aromatic) ~1550-1450

C-O Stretch (Aryl Ether) ~1250-1200

C-CI Stretch ~800-600

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below
to ensure reproducibility.

NMR Spectroscopy

o Sample Preparation: 5-10 mg of 1-chloro-6-methoxyisoquinoline is dissolved in
approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de).[1] The
sample should be fully dissolved to ensure homogeneity.[1]

e Instrumentation: A 400 MHz or higher field NMR spectrometer is utilized for data acquisition.

[1]
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e 'H NMR Parameters:
o Spectra are acquired at room temperature.[1]
o A spectral width of approximately 16 ppm is used.[1]
o To achieve a good signal-to-noise ratio, 16 or more scans are typically performed.[1]
o Data is processed with an exponential line broadening of 0.3 Hz.[1]
e 13C NMR Parameters:
o Spectra are acquired with proton decoupling.[1]
o A spectral width of around 250 ppm is set.[1]

o Due to the low natural abundance of 13C, a higher number of scans (e.g., 1024 or more) is
required.[1]

o Data is processed with an exponential line broadening of 1.0 Hz.[1]

Mass Spectrometry (Electron lonization - EI-MS)

o Sample Preparation: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

e Instrumentation: An electron ionization mass spectrometer is used.
e Acquisition Parameters:

o A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-
300) is scanned.[1]

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, including
the characteristic 3:1 isotopic pattern for chlorine (3°Cl and 3’Cl), and key fragmentation
patterns.[1]

Infrared Spectroscopy (FTIR-ATR)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: A small amount of the solid 1-chloro-6-methoxyisoquinoline is placed
directly onto the Attenuated Total Reflectance (ATR) crystal.[1] Good contact between the
sample and the crystal is ensured by applying gentle pressure.[1]

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

e Acquisition Parameters:
o A background spectrum of the clean, empty ATR crystal is recorded first.[1]

o The sample spectrum is collected over a range of 4000-400 cm~1.[1]

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.[1]

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic characterization of 1-chloro-6-methoxyisoquinoline is
depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. benchchem.com [benchchem.com]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-6-
methoxyisoquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b144245#1-chloro-6-methoxyisoquinoline-
spectroscopic-data-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b144245?utm_src=pdf-body-img
https://www.benchchem.com/product/b144245?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b144245#1-chloro-6-methoxyisoquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b144245#1-chloro-6-methoxyisoquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b144245#1-chloro-6-methoxyisoquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b144245#1-chloro-6-methoxyisoquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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